molecular formula C21H19FN2O4 B2388687 N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-20-0

N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No. B2388687
CAS RN: 868678-20-0
M. Wt: 382.391
InChI Key: YJRXQOCXMLHUOX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as EFMC, is a chemical compound that has garnered significant attention in the field of medicinal chemistry. EFMC belongs to a class of compounds called pyridine carboxamides, which have been studied for their potential therapeutic applications.

Scientific Research Applications

Kinase Inhibition

N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. This research revealed that substitutions at specific positions on the compound could improve enzyme potency, aqueous solubility, and kinase selectivity. One such derivative demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its promising in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).

Molecular Imaging Probes

The compound has also been involved in the development of selective molecular imaging probes, particularly for the serotonin 1A (5-HT1A) receptors. These probes, derivatives of this compound, have been utilized in conjunction with positron emission tomography (PET) for quantification of 5-HT1A receptor densities in the living brains, offering insights into the pathophysiology of diseases like Alzheimer's (V. Kepe et al., 2006).

Synthetic Applications

Further, this compound has served as a precursor or intermediate in synthetic chemistry for developing novel compounds with potential biological activities. For example, efforts to synthesize N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors, have demonstrated the versatility of this compound derivatives in facilitating nucleophilic substitution reactions for the introduction of radioisotopes (†. R. Katoch-Rouse & A. Horti, 2003).

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-2-27-18-11-9-17(10-12-18)23-20(25)19-4-3-13-24(21(19)26)28-14-15-5-7-16(22)8-6-15/h3-13H,2,14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRXQOCXMLHUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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